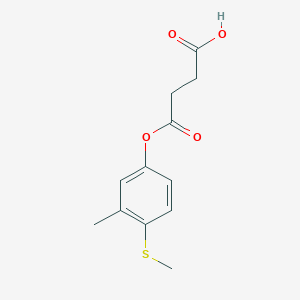
Methylthiomcresol-succinaldehydic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Methylthiomcresol-succinaldehydic acid involves specific reaction conditions and reagents. One common synthetic route includes the reaction of primary amines, aldehyde, and mercaptoacetic acid via a one-pot multicomponent reaction in the presence of boron trifluoride (BF₃) and p-toluenesulfonic acid (PTSA) . This method ensures high yield and purity of the product.
化学反応の分析
Methylthiomcresol-succinaldehydic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methylthiomcresol-succinaldehydic acid has a wide range of applications in scientific research, including:
Medicine: Its role in immunoreagent production makes it valuable for diagnostic and therapeutic purposes.
作用機序
The mechanism of action of Methylthiomcresol-succinaldehydic acid involves its function as a hapten. Haptens are small molecules that, when combined with a larger protein, can elicit an immune response. This compound binds to proteins, forming conjugates that are recognized by the immune system, leading to the production of specific antibodies .
類似化合物との比較
Methylthiomcresol-succinaldehydic acid can be compared to other haptens used in immunoreagent production. Similar compounds include:
Fenthion hapten: Another compound used for similar purposes in immunoreagent production.
Thiazolidine derivatives: These compounds also exhibit diverse biological properties and are used in the synthesis of valuable organic combinations.
This compound is unique due to its specific structure and the particular immune responses it can elicit, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C12H14O4S |
|---|---|
分子量 |
254.30 g/mol |
IUPAC名 |
4-(3-methyl-4-methylsulfanylphenoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14O4S/c1-8-7-9(3-4-10(8)17-2)16-12(15)6-5-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChIキー |
WBWIRYLTDLVFGN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)CCC(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


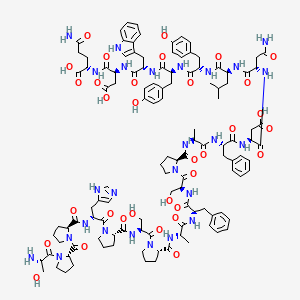
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
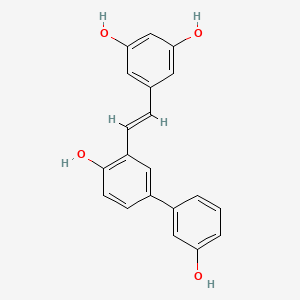
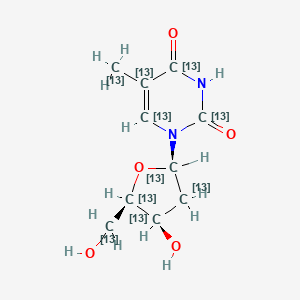
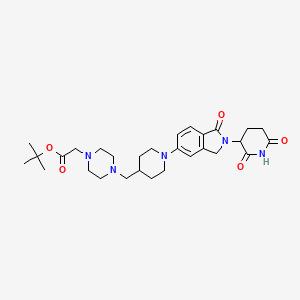
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
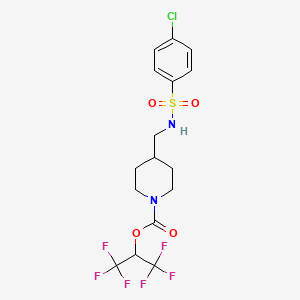
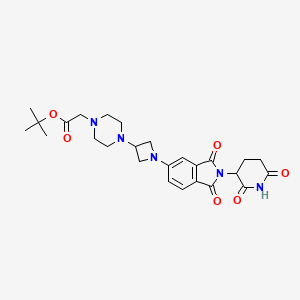
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
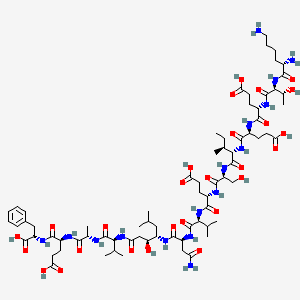
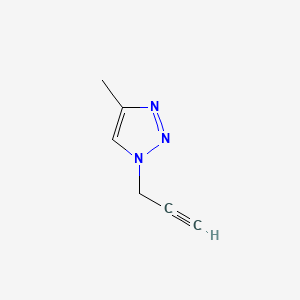
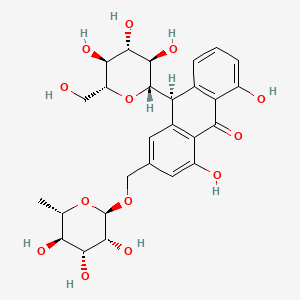
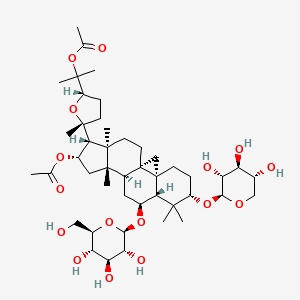
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
